

What are the basic properties of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene?

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Compound of Interest

Compound Name: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Cat. No.: B1352129

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An In-depth Technical Guide to 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of the liquid crystal compound **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene**. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter this molecule or similar structures in their work. This document details the physicochemical properties, synthesis, and characterization of this compound. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental methodologies for key characterization techniques are also provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the synthesis and characterization processes.

Introduction

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a chemical compound primarily utilized in the field of materials science as a component of liquid crystal displays (LCDs). Its molecular structure, consisting of a pentylcyclohexyl group linked to an ethoxybenzene moiety, imparts

the mesomorphic properties characteristic of nematic liquid crystals. While not developed for pharmacological applications, understanding the synthesis, purification, and characterization of such molecules is crucial for chemists and material scientists. This guide provides a detailed examination of its fundamental properties.

Physicochemical Properties

The core properties of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** are summarized in the tables below. These tables provide a clear and concise overview of its key chemical and physical characteristics.

Table 1: Chemical Identity

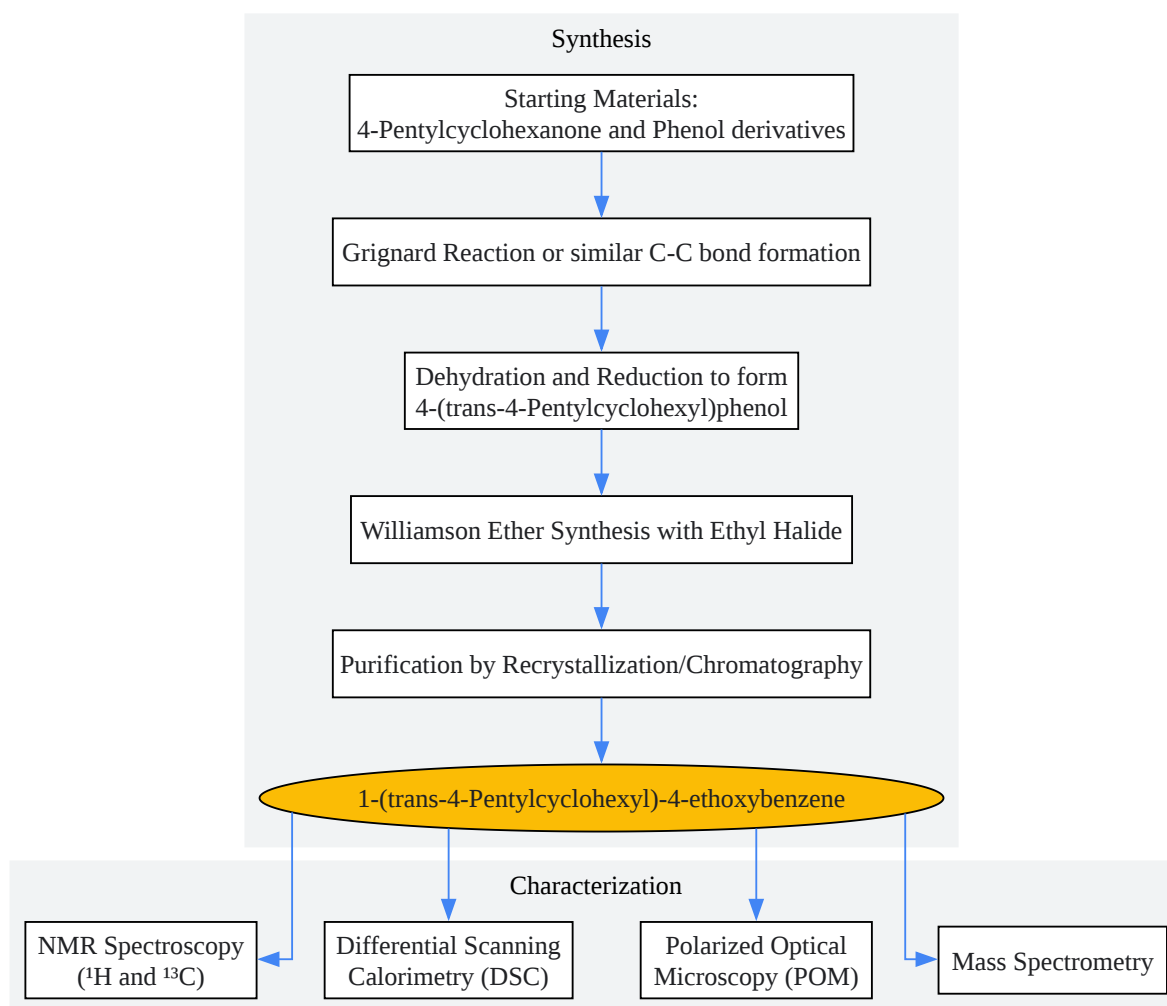
Property	Value
Chemical Name	1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene
Synonyms	1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene
CAS Number	84540-32-9
Molecular Formula	C ₁₉ H ₃₀ O
Molecular Weight	274.44 g/mol
SMILES	CCCCC[C@H]1CC--INVALID-LINK--CC1
InChI	InChI=1S/C19H30O/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20-4-2/h12-17H,3-11H2,1-2H3/t16-,17-

Table 2: Physical Properties

Property	Value
Appearance	White to almost white powder or crystals
Melting Point	53 °C
Boiling Point (Predicted)	375.7 ± 21.0 °C
Density (Predicted)	0.920 ± 0.06 g/cm ³
Storage Temperature	Room Temperature, sealed in a dry environment

Synthesis and Characterization Workflow

The synthesis of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** typically involves a multi-step process, followed by rigorous characterization to confirm its structure and purity, and to determine its liquid crystalline properties. The general workflow is depicted below.



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Caption: General workflow for the synthesis and characterization of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene**.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of chemical compounds. The following sections outline the methodologies for the synthesis and analysis of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene**.

Generalized Synthesis Protocol

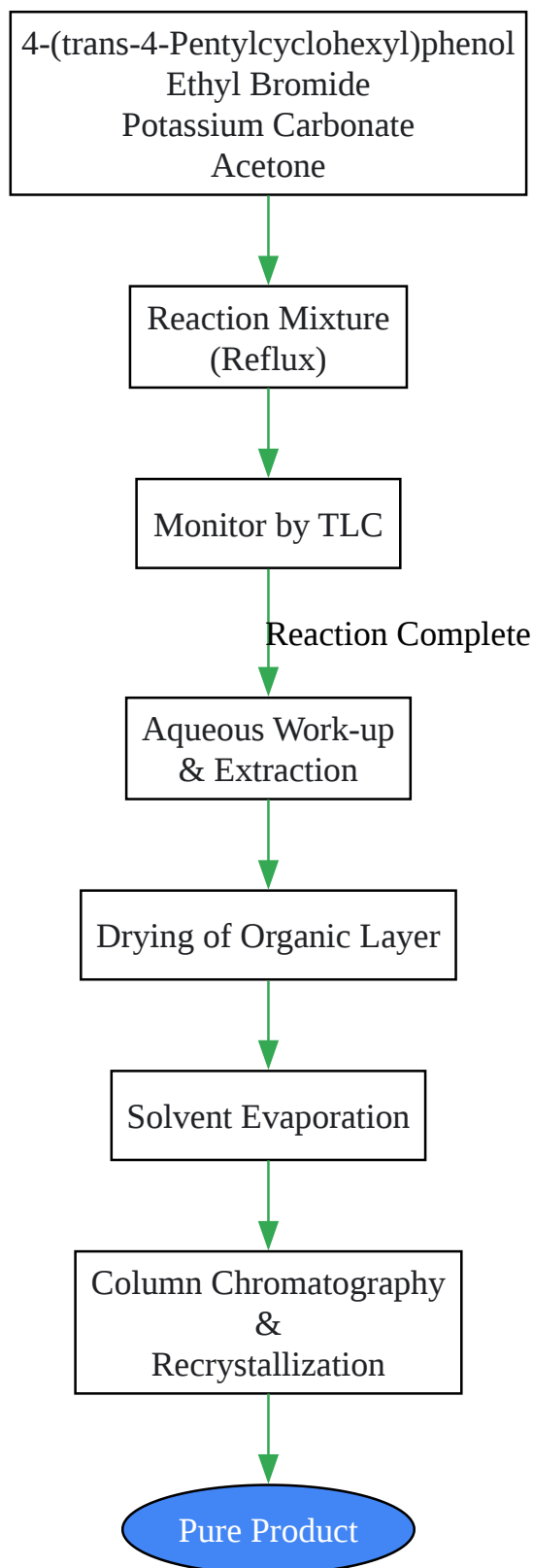
While a specific detailed protocol for **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** is not readily available in the public literature, a general and plausible synthetic route based on common organic chemistry reactions for similar liquid crystals is the Williamson ether synthesis. This would start from the corresponding phenol, 4-(trans-4-pentylcyclohexyl)phenol.

Step 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol This intermediate can be prepared through various routes, often starting from 4-phenylphenol or similar precursors, followed by catalytic hydrogenation of the aromatic ring and subsequent separation of the trans isomer. A more direct, though complex, multi-step synthesis might involve the Grignard reaction between a protected 4-bromophenol and 4-pentylcyclohexanone, followed by dehydration and reduction.

Step 2: Williamson Ether Synthesis

- **Deprotonation of the Phenol:** To a solution of 4-(trans-4-pentylcyclohexyl)phenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), an equimolar amount of a base such as potassium carbonate or sodium hydride is added. The mixture is stirred at room temperature until the deprotonation is complete, forming the corresponding phenoxide.
- **Alkylation:** An ethylating agent, such as ethyl bromide or ethyl iodide, is added to the reaction mixture. The mixture is then heated (typically between 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After cooling to room temperature, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure **1-(trans-4-pentylcyclohexyl)-4-ethoxybenzene**.

The overall synthesis and purification workflow is illustrated in the diagram below.



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Caption: Workflow for the Williamson ether synthesis and purification of the target compound.

Characterization Methodologies

- Objective: To confirm the chemical structure of the synthesized compound.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired at room temperature. For ^{13}C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
- Expected ^1H NMR signals: The spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the protons on the cyclohexyl ring, and the protons of the pentyl chain.
- Expected ^{13}C NMR signals: The spectrum would display distinct peaks for each unique carbon atom in the molecule, including those in the benzene ring, the ethoxy group, the cyclohexane ring, and the pentyl chain.
- Objective: To determine the phase transition temperatures and associated enthalpy changes, which are characteristic of liquid crystals.
- Instrumentation: A differential scanning calorimeter.
- Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
- Data Acquisition: The sample is subjected to a controlled heating and cooling cycle, for example, heating from room temperature to 100 °C at a rate of 10 °C/min, holding for a few minutes to ensure thermal equilibrium, and then cooling back to room temperature at the same rate. The process is usually repeated to ensure reproducibility.
- Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions, such as crystal-to-nematic and nematic-to-isotropic transitions.

- Objective: To visually observe the liquid crystalline textures (mesophases).
- Instrumentation: A polarizing microscope equipped with a hot stage.
- Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed in the hot stage.
- Data Acquisition: The sample is heated and cooled while being observed between crossed polarizers. The different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).
- Data Analysis: The temperatures at which these textures appear and disappear are recorded and correlated with the phase transition temperatures obtained from DSC.

Safety Information

According to available safety data sheets, **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.^[1] However, as with all chemicals, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.^[1]

Conclusion

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a well-defined chemical compound with properties characteristic of a nematic liquid crystal. Its synthesis can be achieved through established organic chemistry reactions, and its structure and liquid crystalline behavior can be thoroughly investigated using standard analytical techniques such as NMR, DSC, and POM. This guide provides the fundamental information required for researchers and scientists to understand, synthesize, and characterize this and similar molecules.

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